molecular formula C41H53NO16 B12351300 (6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione

(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione

Cat. No.: B12351300
M. Wt: 815.9 g/mol
InChI Key: PAVLMKSTVGYTBD-VDUGPGPJSA-N
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Description

The compound (6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione is a complex organic molecule with a unique structure. This compound is characterized by multiple hydroxyl groups, methoxy groups, and a complex octacyclic framework. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of its octacyclic core and the introduction of various functional groups. The synthetic route typically starts with simpler precursors that undergo cyclization, hydroxylation, and methoxylation reactions under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and high yield.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and automation to handle the complex synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to alter its functional groups, such as converting ketones to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and high yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure and functional groups may have therapeutic potential, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound’s complex structure allows it to interact with multiple pathways, potentially leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione
  • Sulfur compounds
  • Lorazepam Related Compound D

Uniqueness

This compound’s uniqueness lies in its complex octacyclic structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for various scientific research applications.

Properties

Molecular Formula

C41H53NO16

Molecular Weight

815.9 g/mol

IUPAC Name

(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione

InChI

InChI=1S/C41H53NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,29-33,36,38-39,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,29?,30?,31?,32-,33+,36?,38?,39?,41-/m1/s1

InChI Key

PAVLMKSTVGYTBD-VDUGPGPJSA-N

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4C(C3=O)C(C5C6C4OCO[C@@H]6CC7=CC8=C(C(=C57)O)C(=O)N9CCO[C@@]9(C8)C)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC

Canonical SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4C(C3=O)C(C5C6C4OCOC6CC7=CC8=C(C(=C57)O)C(=O)N9CCOC9(C8)C)O)O)OC1CC(C(C(O1)C)O)OC

Origin of Product

United States

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